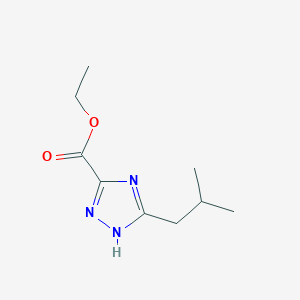

Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate

Description

Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethyl 5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-9(13)8-10-7(11-12-8)5-6(2)3/h6H,4-5H2,1-3H3,(H,10,11,12) |

InChI Key |

FGEPSPNAFSJBTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-ethoxy-2-iminoacetate hydrochloride with acyl hydrazides, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered biological activities.

Substitution: The triazole ring allows for substitution reactions at various positions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles .

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound may also interact with proteins involved in inflammatory responses, such as NF-kB .

Comparison with Similar Compounds

Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

1,2,3-Triazoles: Known for their use in click chemistry and as bioactive molecules.

1,2,4-Triazoles: Widely studied for their antimicrobial and antifungal properties.

Pyrazoles: Another class of heterocycles with significant biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate (C₁₃H₁₈N₄O₂) is a compound belonging to the 1,2,4-triazole family, which is characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has gained attention for its diverse biological activities and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The unique structure of this compound includes an ethyl ester group and an isobutyl substituent at the 3-position of the triazole ring. This configuration influences its solubility and biological activity compared to other triazoles.

Antifungal Properties

This compound exhibits significant antifungal properties. Research indicates that it may inhibit fungal sterol biosynthesis, making it effective against various fungal pathogens. This mechanism is similar to other triazole derivatives that are used in antifungal therapies.

Anti-inflammatory and Anticancer Activity

Some studies suggest that this compound may also possess anti-inflammatory and anticancer properties. The potential for anticancer activity has been explored through various in vitro studies where the compound demonstrated cytotoxic effects against cancer cell lines. The exact mechanisms are still under investigation, but they may involve the modulation of cell signaling pathways and apoptosis induction.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. These interactions include:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in critical biochemical pathways.

- Binding Affinity : Interaction studies reveal its binding affinity to specific receptors, which is crucial for understanding its mechanism of action.

Case Studies

- Antifungal Efficacy : A study demonstrated that this compound exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

- Cytotoxicity Against Cancer Cells : In vitro assays showed that treatment with this compound resulted in significant cytotoxicity against HT29 colon cancer cells, leading to cell cycle arrest at the G2/M phase.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.